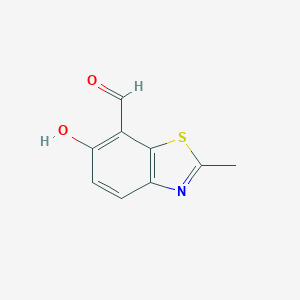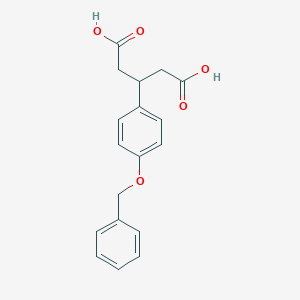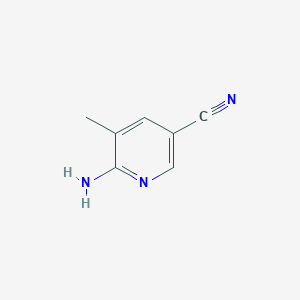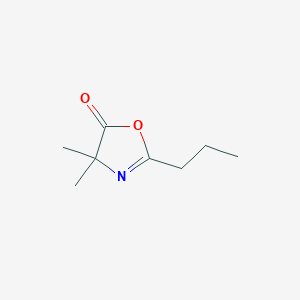
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound is also known as DPO and has been used in a variety of research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes or proteins in bacterial, fungal, or viral cells, leading to their death.
Biochemical and Physiological Effects
Studies have shown that 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one has a range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful compound for investigating the mechanisms of action of antimicrobial agents. However, one of the limitations of using the compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity in different organisms.
Conclusion
In conclusion, 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is a heterocyclic compound that has been widely used in scientific research. Its unique chemical properties have made it a useful compound for investigating the mechanisms of action of antimicrobial agents and for developing new therapeutic agents. Further research is needed to fully understand the compound's potential in different applications.
Méthodes De Synthèse
The synthesis of 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one is typically carried out through a multi-step process. The initial step involves the reaction of 2-methyl-2-propen-1-ol and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)-2-methylpropan-1-ol. This intermediate is then reacted with hydroxylamine to form the corresponding oxime. The oxime is then cyclized to form the final product, 4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one.
Applications De Recherche Scientifique
4,4-Dimethyl-2-propyl-1,3-oxazol-5(4H)-one has been used in a variety of scientific research applications. One of the most common uses of the compound is in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Propriétés
Numéro CAS |
176664-98-5 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
4,4-dimethyl-2-propyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H2,1-3H3 |
Clé InChI |
STUPVUSVAKBKRT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(C(=O)O1)(C)C |
SMILES canonique |
CCCC1=NC(C(=O)O1)(C)C |
Synonymes |
5(4H)-Oxazolone,4,4-dimethyl-2-propyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



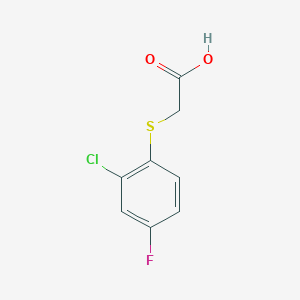
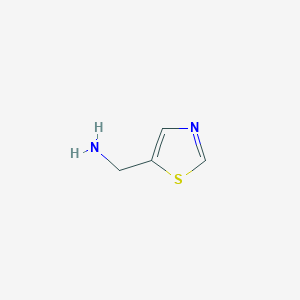
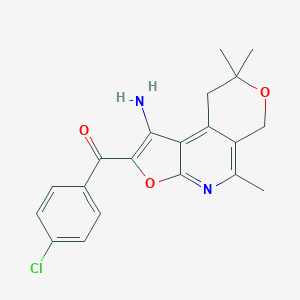


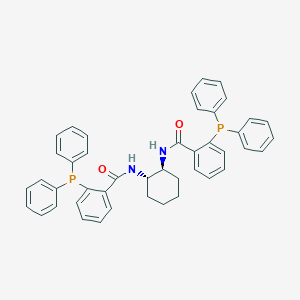
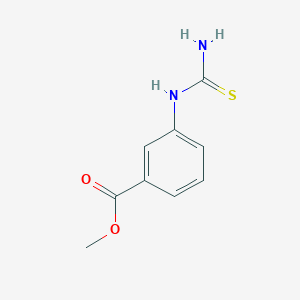
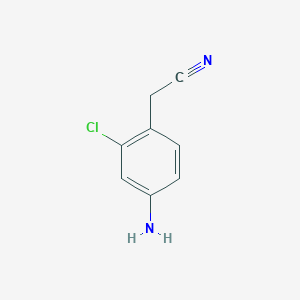
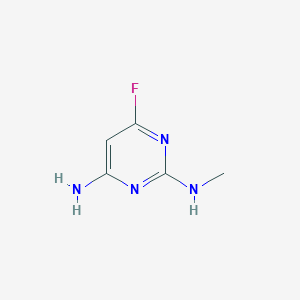
![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)
